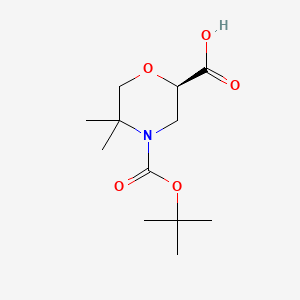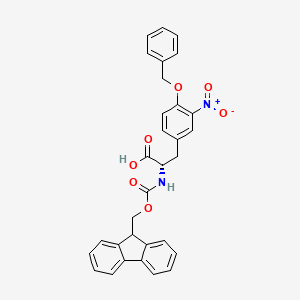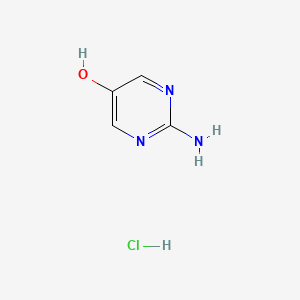
2-Aminopyrimidin-5-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminopyrimidin-5-ol hydrochloride is a chemical compound with the molecular formula C4H5N3O·HCl. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopyrimidin-5-ol hydrochloride typically involves the reaction of 2-aminopyrimidine with appropriate reagents to introduce the hydroxyl group at the 5-position. One common method involves the use of benzylidene acetones and ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Aminopyrimidin-5-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different aminopyrimidine derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidinone derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Aplicaciones Científicas De Investigación
2-Aminopyrimidin-5-ol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-Aminopyrimidin-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antitrypanosomal activity is attributed to its ability to inhibit key enzymes in the metabolic pathways of Trypanosoma brucei, the causative agent of sleeping sickness . The compound’s structure allows it to bind to these enzymes, disrupting their function and leading to the death of the parasite.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyrimidine: A precursor to 2-Aminopyrimidin-5-ol hydrochloride, used in various synthetic applications.
2-Aminopyrimidin-4(3H)-one: Known for its biological activities, including antiviral and antitumor properties.
2-Chloropyrimidine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 5-position allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C4H6ClN3O |
|---|---|
Peso molecular |
147.56 g/mol |
Nombre IUPAC |
2-aminopyrimidin-5-ol;hydrochloride |
InChI |
InChI=1S/C4H5N3O.ClH/c5-4-6-1-3(8)2-7-4;/h1-2,8H,(H2,5,6,7);1H |
Clave InChI |
FROJWWPQPHSODG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=N1)N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




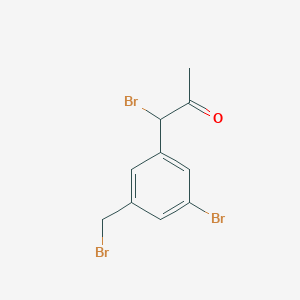

![tert-butyl (3aR,7aR)-4-oxo-3,3a,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B14036884.png)
![Imidazo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B14036890.png)

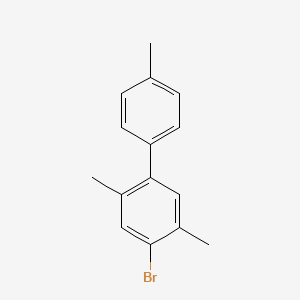

![3-Quinolineethanol, 6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-2-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14036902.png)
